molecular formula C11H15N B8008948 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 14429-09-5

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8008948
CAS No.: 14429-09-5
M. Wt: 161.24 g/mol
InChI Key: ANEGOXNGPXRGPY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are found in various natural products and therapeutic agents. The structure of this compound consists of a tetrahydroisoquinoline core with two methyl groups attached to the first and second carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the hydrogenation of isoquinoline derivatives using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

    Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitrones.

    Reduction: Formation of decahydroisoquinoline derivatives.

    Substitution: Formation of N-alkylated tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

Properties

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEGOXNGPXRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343438
Record name Isoquinoline, 1,2,3,4-tetrahydro-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14429-09-5
Record name Isoquinoline, 1,2,3,4-tetrahydro-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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